2,3-Diphenylpiperazine
Overview
Description
2,3-Diphenylpiperazine is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Function Probing
m-Chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, is widely used in psychopharmacology research as a probe of serotonin function, specifically 5-hydroxytryptamine (5-HT). It binds to 5-HT receptors and α-adrenoceptors. Research has shown that mCPP can induce anxiety symptoms and affect plasma concentrations of various hormones, but it does not significantly alter cognitive performance, pulse, or blood pressure. These findings suggest that mCPP's psychological and hormonal effects are not primarily due to effects on noradrenergic neurotransmission (Silverstone et al., 1994).
Pharmacokinetic and Pharmacodynamic Profile
The pharmacokinetic and pharmacodynamic profile of mCPP has been studied, showing variability in clearance and bioavailability. The compound leads to autonomic physical symptoms and disturbances of mood in subjects, indicating its potential for influencing the central nervous system (Gijsman et al., 1998).
N-dealkylation and Metabolism
Arylpiperazine derivatives, including those related to 2,3-Diphenylpiperazine, have clinical applications mainly for treating depression, psychosis, or anxiety. Understanding the metabolism, especially N-dealkylation, of these derivatives is crucial for clinical applications. The metabolites are known for their serotonin receptor-related effects and their extensive distribution in tissues, including the brain (Caccia, 2007).
Neuroendocrine Effects
Research indicates that compounds like m-CPP can influence neuroendocrine functions. For example, m-CPP has shown to affect plasma prolactin and cortisol levels and body temperature in humans. These effects are consistent with the role of serotonin in regulating prolactin, cortisol, body temperature, and mood (Mueller et al., 1985).
Serotonergic Response in Schizophrenia
The serotonergic agent mCPP has been used to study serotonergic dysfunction in treatment-refractory chronic schizophrenia. The heterogeneity in central serotonergic sensitivity among different patients is highlighted, suggesting variability in response to treatments targeting serotonergic receptors (Lindenmayer et al., 1997).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It’s known that piperazine derivatives can affect various biochemical pathways, leading to a wide range of biological and pharmaceutical activities .
Result of Action
It’s known that piperazine derivatives can have various effects at the molecular and cellular level, contributing to their wide range of biological and pharmaceutical activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3-diphenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCTQXWYWRZDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280105 | |
Record name | 2,3-diphenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143699-24-5 | |
Record name | 2,3-diphenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are available for the production of 2,3-diphenylpiperazine?
A: this compound can be synthesized through the intramolecular reductive coupling of diimines using a Zinc/Titanium(IV) isopropoxide dichloride (Zn/Ti(O(i)Pr)2Cl2) catalyst system. [] This method generally yields a racemic mixture of the trans-diastereomer with high diastereoselectivity (dl/meso ratio >99%:<1%). []
Q2: Can enantiomerically pure this compound be obtained?
A: Yes, resolution of racemic (±)-trans-2,3-diphenylpiperazine can be achieved. Partial resolution is possible with L-(+)-tartaric acid, and further enrichment to >99% enantiomeric excess (ee) can be achieved by forming hydrogen-bonded salt aggregates with oxalic acid. [, ] An alternate method utilizes (1S)-(+)-10-camphorsulfonic acid for efficient resolution of the racemic mixture. []
Q3: What are the potential applications of enantiomerically pure this compound?
A: Enantiopure this compound derivatives can be utilized as chiral building blocks for the synthesis of more complex molecules. For example, they can be converted to chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. [] These DABCO derivatives have potential applications in asymmetric catalysis.
Q4: Are there any known reactions of this compound derivatives?
A: Yes, 2,3-diphenyl-5,6-dihydropyrazine, a precursor to this compound, is known to react with hydrogen cyanide to form 2,3-dicyano-2,3-diphenylpiperazine. [] Additionally, this compound derivatives exhibit cis-trans isomerization upon exposure to light. []
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